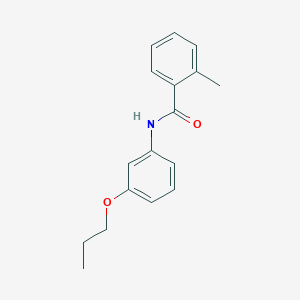![molecular formula C19H17NO3S B268635 N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects on glucose and lipid metabolism, inflammation, and cancer.
Wirkmechanismus
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This leads to conformational changes that increase the sensitivity of AMPK to phosphorylation by upstream kinases such as LKB1 and CaMKKβ. AMPK activation results in the inhibition of anabolic pathways such as protein synthesis and fatty acid synthesis, and the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly mediated by AMPK activation. In skeletal muscle cells, this compound increases glucose uptake and glycogen synthesis, while decreasing protein synthesis and fatty acid synthesis. In liver cells, this compound inhibits gluconeogenesis and promotes glucose uptake and glycogen synthesis. In adipocytes, this compound enhances glucose uptake and lipolysis, and reduces lipogenesis. In macrophages, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide is that it is a specific and potent activator of AMPK, which allows for the selective modulation of AMPK activity in cells and tissues. Another advantage is that this compound is cell-permeable and can be easily administered to cells and animals in culture or in vivo. However, one limitation of this compound is that it has a short half-life in vivo, which requires frequent dosing to maintain its effects. Another limitation is that this compound may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide and AMPK. One direction is to investigate the role of AMPK in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of AMPK activation as a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Additionally, the development of more potent and selective AMPK activators could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-5-chlorothiophene with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)-5-chlorothiophene, followed by the reaction of the latter with 2-aminophenylacetic acid to form this compound. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. For example, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, liver cells, and adipocytes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Eigenschaften
Molekularformel |
C19H17NO3S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(18-11-6-14-24-18)20-16-9-4-5-10-17(16)23-13-12-22-15-7-2-1-3-8-15/h1-11,14H,12-13H2,(H,20,21) |
InChI-Schlüssel |
CXSYQHZRKPNAAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)


